![molecular formula C15H17F3N2O2 B5235490 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5235490.png)
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TFP, is a pyrazole derivative that has gained significant attention in scientific research. TFP is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and has been used extensively to study the role of PKA in various physiological processes.
Wirkmechanismus
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits PKA by binding to the regulatory subunit of the enzyme, preventing its activation by cyclic AMP. This results in a decrease in PKA activity and downstream signaling pathways. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is highly selective for PKA and does not inhibit other cyclic nucleotide-dependent protein kinases, such as protein kinase G and protein kinase A.
Biochemical and Physiological Effects:
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects. In pancreatic beta cells, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits insulin secretion by reducing the activity of PKA, which is involved in the regulation of insulin secretion. In cardiac myocytes, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol reduces the contractility of the heart by inhibiting PKA, which is involved in the regulation of calcium handling and contractility. In neuronal cells, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol inhibits the activity of PKA, which is involved in the regulation of synaptic plasticity and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a tool for studying PKA. It is highly selective for PKA and does not inhibit other cyclic nucleotide-dependent protein kinases. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also potent, with an IC50 of 50 nM for PKA. However, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several limitations. It is not cell-permeable and must be introduced into cells using a transfection agent. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is also sensitive to light and must be stored in the dark to prevent degradation.
Zukünftige Richtungen
There are several future directions for the use of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One area of interest is the role of PKA in cancer, where 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promise as an inhibitor of tumor growth and metastasis. Another area of interest is the development of cell-permeable analogs of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, which would allow for more efficient and targeted inhibition of PKA in cells. Additionally, the use of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in combination with other inhibitors of PKA signaling pathways could provide insights into the complex regulation of PKA in physiological processes.
In conclusion, 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a potent and selective inhibitor of PKA that has been used extensively in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown promise as a tool for studying PKA in various physiological processes and has potential for further development as a therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-amino-4,5-dihydro-1H-pyrazole with tert-butyl 3-(trifluoromethyl)benzoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution of the tert-butyl ester by the amino group of the pyrazole, followed by deprotonation of the resulting intermediate to give 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The yield of 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be improved by using a more reactive base such as potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used extensively in scientific research as a potent and selective inhibitor of PKA. PKA is a key regulator of many physiological processes, including metabolism, gene expression, and cell proliferation. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used to study the role of PKA in various physiological processes, such as insulin secretion, cardiac function, and neuronal signaling. 1-benzoyl-5-tert-butyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been used to investigate the role of PKA in cancer, where it has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-13(2,3)14(22)9-11(15(16,17)18)19-20(14)12(21)10-7-5-4-6-8-10/h4-8,22H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSSPGLEAVXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Swxsspgleavxdw-uhfffaoysa- |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.